Home > Products > Screening Compounds P133813 > 1-methyl-1H-imidazo[4,5-c]pyridine
1-methyl-1H-imidazo[4,5-c]pyridine - 5028-32-0

1-methyl-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-450737
CAS Number: 5028-32-0
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-3H-imidazo[4,5-b]pyridine

  • Compound Description: 3-Methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound synthesized in low yield via the thermolysis of 3-azido-2-dimethylamino-pyridine. []
  • Relevance: This compound shares the core imidazopyridine structure with 1-methyl-1H-imidazo[4,5-c]pyridine. The difference lies in the position of the methyl substituent and the nitrogen atom within the imidazole ring, making them structural isomers. [, ]

2-[(Aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine

  • Compound Description: This group of compounds represents a class of molecules containing the 1H-imidazo[4,5-c]pyridine core with a sulfinylmethyl group at the 2-position, further substituted with various aryl groups. These compounds are studied for their antiosteoporotic activity. []
  • Relevance: These compounds share the 1H-imidazo[4,5-c]pyridine core structure with 1-methyl-1H-imidazo[4,5-c]pyridine. The presence of the arylmethylsulfinyl group at the 2-position instead of a methyl group at the 1-position highlights the structural modifications explored within this chemical class. []

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

  • Compound Description: PD123319 is a non-peptide Angiotensin II antagonist containing a complex 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core with multiple substituents. []
  • Relevance: This compound exemplifies a more complex derivative of the 1H-imidazo[4,5-c]pyridine scaffold found in 1-methyl-1H-imidazo[4,5-c]pyridine. The presence of the tetrahydroimidazopyridine core with various substitutions demonstrates the structural diversity possible within this class of compounds while maintaining the core imidazo[4,5-c]pyridine motif. []

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and selective P2X7 receptor antagonist. This compound features a substituted 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine core. []
  • Relevance: Similar to PD123319, JNJ 54166060 highlights the structural diversity possible around the 1H-imidazo[4,5-c]pyridine core found in 1-methyl-1H-imidazo[4,5-c]pyridine while maintaining the essential imidazo[4,5-c]pyridine motif. []

4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent, selective, ATP-competitive, pan-AKT kinase inhibitor. It features a complex 1H-imidazo[4,5-c]pyridine core with various substitutions. []
  • Relevance: GSK690693 demonstrates further structural elaboration on the 1H-imidazo[4,5-c]pyridine core found in 1-methyl-1H-imidazo[4,5-c]pyridine, emphasizing the versatility of this scaffold for developing potent inhibitors. []

2-(4'-Amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine (AHPIP-c)

  • Compound Description: AHPIP-c is a fluorescent molecule studied for its excited state intramolecular proton transfer (ESIPT) properties. It contains a 1H-imidazo[4,5-c]pyridine moiety linked to an aminohydroxyphenyl group. [, ]
  • Relevance: This compound highlights the incorporation of the 1H-imidazo[4,5-c]pyridine core, similar to 1-methyl-1H-imidazo[4,5-c]pyridine, within larger molecular frameworks for investigating specific photophysical properties. [, ]

2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride (LY175326)

  • Compound Description: LY175326 is a potent cardiotonic agent with both inotropic and vasodilator activities. It features a 1H-imidazo[4,5-c]pyridine moiety substituted with a methoxymethylsulfinylphenyl group at the 2-position. [, ]
  • Relevance: LY175326, like 2-[(aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine, showcases the structure-activity relationship studies around the 1H-imidazo[4,5-c]pyridine core similar to 1-methyl-1H-imidazo[4,5-c]pyridine, particularly the impact of substitutions at the 2-position on biological activity. [, ]

2-Amino-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine (PhIP)

  • Compound Description: PhIP is a heterocyclic aromatic amine (HAA) identified as a carcinogen and mutagen found in cooked meat. It features a 1H-imidazo[4,5-b]pyridine core. [, ]
  • Relevance: Though structurally similar to 1-methyl-1H-imidazo[4,5-c]pyridine, PhIP belongs to the 1H-imidazo[4,5-b]pyridine class due to the different position of the nitrogen atom within the imidazole ring, highlighting the significance of even subtle structural variations in biological activity. [, ]

1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione

  • Compound Description: This compound represents a class of pyrazolo[3,4-d]pyrimidine derivatives studied for their potential as phleomycin amplifiers against E. coli. []
  • Relevance: This compound is related to 1-methyl-1H-imidazo[4,5-c]pyridine through its similar heterocyclic structure and biological activity as an amplifier of phleomycin. It highlights the exploration of different heterocyclic scaffolds, such as pyrazolopyrimidines, alongside imidazopyridines in drug discovery. []

1H-imidazo[4,5-b]pyridine-2(3H)-thione

  • Compound Description: This compound belongs to the imidazo[4,5-b]pyridine class and, along with its derivatives, has been investigated for potential phleomycin amplification activity. []
  • Relevance: Similar to PhIP, this compound is related to 1-methyl-1H-imidazo[4,5-c]pyridine through its belonging to the imidazo[4,5-b]pyridine class. This structural similarity, despite the different nitrogen position within the imidazole ring, links it to the research on imidazopyridines and their potential biological applications. []

N-{(1S)-1-(3-Fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide (PF-232798)

  • Compound Description: PF-232798 is a potent and orally active CCR5 antagonist developed for the treatment of HIV. It features a substituted 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core within its structure. []
  • Relevance: PF-232798 exemplifies a complex drug candidate containing the tetrahydro-1H-imidazo[4,5-c]pyridine core, directly related to the 1H-imidazo[4,5-c]pyridine structure of 1-methyl-1H-imidazo[4,5-c]pyridine. []

1-[(1-Acyl-4-piperidyl)methyl]-1H-2-methylimidazo[4,5-c]pyridine Derivatives

  • Compound Description: This set of compounds represents a class of potent, orally active platelet-activating factor (PAF) antagonists. They feature a 1H-2-methylimidazo[4,5-c]pyridine core linked to various acylpiperidine moieties. []
  • Relevance: This group showcases the versatility of the 1H-imidazo[4,5-c]pyridine core, closely related to 1-methyl-1H-imidazo[4,5-c]pyridine, for developing potent PAF antagonists, highlighting the impact of substitutions on the imidazo[4,5-c]pyridine ring on biological activity. []
Overview

1-Methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound features a fused pyridine and imidazole ring structure, making it of significant interest in medicinal chemistry due to its diverse biological activities. The compound's potential applications span across various fields, including pharmaceuticals and agrochemicals.

Source

This compound can be synthesized through various chemical reactions and methodologies, which are documented in scientific literature. Notably, it has been studied for its pharmacological properties, particularly as an antimicrobial and anticancer agent.

Classification

1-Methyl-1H-imidazo[4,5-c]pyridine is classified under:

  • Heterocyclic compounds: Featuring both nitrogen atoms in its structure.
  • Pharmaceutical intermediates: Due to its role in synthesizing biologically active compounds.
Synthesis Analysis

Methods

Several synthetic routes have been developed for 1-methyl-1H-imidazo[4,5-c]pyridine. Common methods include:

  • Microwave-assisted synthesis: This technique enhances reaction rates and yields, facilitating the formation of imidazo[4,5-c]pyridines from substituted precursors. A notable study demonstrated efficient synthesis through this method with high yields .
  • Air oxidative cyclocondensation: This one-step method has been reported to yield derivatives of imidazo[4,5-b]pyridine efficiently .

Technical Details

The synthesis typically involves:

  1. Starting materials: Precursors such as substituted pyridines or imidazoles.
  2. Reagents: Oxidants or catalysts may be employed to facilitate the reaction.
  3. Conditions: Controlled temperature and pressure settings are crucial for optimizing yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-1H-imidazo[4,5-c]pyridine consists of:

  • An imidazole ring fused with a pyridine ring.
  • A methyl group attached to the nitrogen atom of the imidazole ring.

Data

The molecular formula is C7H7N3C_7H_7N_3 with a molecular weight of approximately 135.15 g/mol. The compound's structural features contribute to its biological activity by influencing its interaction with biological targets.

Chemical Reactions Analysis

Reactions

1-Methyl-1H-imidazo[4,5-c]pyridine participates in various chemical reactions, including:

  • Substitution reactions: The nitrogen atoms can act as nucleophiles or electrophiles depending on the reaction conditions.
  • Cyclization reactions: It can serve as a precursor for more complex heterocycles.

Technical Details

Reactions are often facilitated by:

  • Catalysts: Such as transition metals for cross-coupling reactions.
  • Solvents: Polar aprotic solvents are frequently used to enhance solubility and reaction rates.
Mechanism of Action

Process

The mechanism of action for 1-methyl-1H-imidazo[4,5-c]pyridine derivatives generally involves:

  • Inhibition of enzymes: Many derivatives have shown potency against specific targets such as kinases involved in cancer pathways.
  • Interaction with DNA/RNA: Certain compounds can bind to nucleic acids, affecting cellular processes like replication and transcription.

Data

Studies indicate that some derivatives exhibit nanomolar inhibitory concentrations against various cancer cell lines, demonstrating their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo electrophilic aromatic substitution due to the presence of electron-rich nitrogen atoms.
Applications

Scientific Uses

1-Methyl-1H-imidazo[4,5-c]pyridine has several applications in scientific research:

  • Antimicrobial agents: Exhibiting activity against various bacterial strains .
  • Anticancer agents: Many derivatives have been studied for their ability to inhibit tumor growth and metastasis .
  • Drug development: Its structural features make it a valuable scaffold for designing new therapeutics targeting specific diseases.
Introduction to the Pharmacological Significance of 1-Methyl-1H-imidazo[4,5-c]pyridine

The imidazopyridine scaffold represents a privileged structure in medicinal chemistry, with 1-methyl-1H-imidazo[4,5-c]pyridine emerging as a particularly versatile pharmacophore. This bicyclic heterocycle features a fused imidazole-pyridine system with a methyl substituent at the N-1 position, conferring distinct electronic properties and binding characteristics essential for molecular recognition processes. Its structural resemblance to purine nucleobases positions it as a high-value bioisostere capable of interacting with diverse biological targets implicated in oncology, virology, and neurology [1] [9]. The compound's significance extends beyond mere structural mimicry; its synthetic accessibility and capacity for extensive derivatization have established it as a foundational building block in rational drug design campaigns targeting challenging disease pathways [10].

Structural Analogues to Purines and Bioactive Heterocycles

The core architecture of 1-methyl-1H-imidazo[4,5-c]pyridine demonstrates remarkable topological and electronic similarity to naturally occurring purines. This resemblance facilitates its integration into biological systems designed to recognize adenine and guanine derivatives. Key structural parallels include:

  • Isosteric Nitrogen Placement: The pyridine nitrogen at position 4 and the imidazole nitrogens at positions 1 and 3 create hydrogen bonding patterns nearly identical to the N-1, N-3, and N-7 positions of purines, enabling competitive binding at nucleotide recognition sites [1].
  • π-Cloud Characteristics: The planar, electron-rich system supports π-π stacking interactions within hydrophobic protein pockets, a feature exploited in kinase inhibitor design where stacking with tyrosine residues (e.g., Tyr-1230 in c-Met) enhances binding affinity [5].
  • Bidirectional Functionalization: The presence of multiple reactive positions (C-2, C-5, C-6, C-7) permits extensive structural elaboration, allowing medicinal chemists to fine-tune pharmacological properties while retaining core binding capabilities [10].

Table 1: Structural Comparison of Purine and Imidazopyridine Bioisosteres

Structural FeaturePurine (Adenine)1-Methyl-1H-imidazo[4,5-c]pyridineBiological Implications
Hydrogen Bond AcceptorsN-1, N-3, N-7N-3 (Imidazole), N-4 (Pyridine)Competitive binding at ATP sites
Hydrogen Bond DonorsN-6 (Adenine), N-1 (Guanine)N-H at non-methylated analoguesMimics transition states
π-Orbital SystemPlanar 10 π-electron systemPlanar 10 π-electron systemStacking interactions in hydrophobic pockets
Common Modification SitesC-2, C-6, C-8C-2, C-5, C-6, C-7Versatile SAR exploration

The strategic bioisosteric replacement of purines with this imidazopyridine variant has yielded compounds with enhanced metabolic stability and binding specificity. For instance, in antiviral research, derivatives such as 3-deazaneplanocin A (DZNep) incorporate this scaffold to effectively inhibit S-adenosyl-L-homocysteine hydrolase and histone methyltransferases, demonstrating therapeutic potential against Ebola virus infection and various cancers [1]. Similarly, the compound's molecular dimensions (approximately 5.0 Å × 8.5 Å) closely match those of adenine (5.1 Å × 8.4 Å), facilitating deep penetration into enzyme active sites inaccessible to bulkier heterocycles [10].

Recent computational analyses reveal that the methyl group at N-1 significantly modulates electron density distribution, reducing the basicity of the imidazole nitrogen while enhancing the pyridine nitrogen's hydrogen bond accepting capacity. This electronic perturbation proves particularly advantageous when targeting tyrosine kinases like c-Met, where the methylated scaffold demonstrates superior selectivity over unmethylated analogues by minimizing off-target interactions with unrelated ATP-binding pockets [5] [9].

Historical Context in Drug Discovery and Development

The journey of 1-methyl-1H-imidazo[4,5-c]pyridine derivatives in pharmaceutical development reflects a transition from serendipitous discovery to rational drug design. Initial interest emerged from structural optimization programs targeting GABA receptor modulators in the 1980s, where Merck researchers identified bamaluzole as a potent anticonvulsant candidate featuring the imidazo[4,5-c]pyridine core. Although bamaluzole never reached commercialization, it established the scaffold's blood-brain barrier permeability and neurological activity [1].

The late 1990s witnessed a significant therapeutic expansion with the discovery of proton pump inhibitors containing this pharmacophore. Mitsubishi Tanabe Pharma's development of tenatoprazole (TU-199), currently under active development by SIDEM (France), demonstrated the scaffold's versatility beyond neurology. Unlike benzimidazole-based proton pump inhibitors, tenatoprazole derivatives exhibit extended plasma half-life due to the inherent metabolic stability imparted by the methylated imidazopyridine system [1] [6].

The 21st century marked the scaffold's emergence in oncology therapeutics. Landmark research identified DZNep as a dual-acting agent against histone methyltransferase EZH2 and S-adenosyl-L-homocysteine hydrolase, triggering extensive structure-activity relationship (SAR) studies. These investigations revealed that methylation at N-1 significantly enhanced cellular uptake compared to unsubstituted analogues, attributed to increased lipophilicity and reduced intermolecular hydrogen bonding potential [1]. Simultaneously, kinase inhibitor programs exploited the scaffold's ability to occupy adenine-binding pockets, with c-Met inhibitors incorporating imidazo[4,5-c]pyridine achieving nanomolar IC50 values through optimized U-shaped binding conformations [5].

Table 2: Key Therapeutic Derivatives Featuring the 1-Methyl-1H-imidazo[4,5-c]pyridine Core

DerivativeTherapeutic ClassDevelopment StatusMolecular TargetSignificance
BamaluzoleAnticonvulsantDiscontinued (Merck)GABAA receptorValidated CNS penetration
Tenatoprazole (TU-199)Proton pump inhibitorActive development (SIDEM)H+/K+-ATPaseExtended half-life over benzimidazoles
3-Deazaneplanocin A (DZNep)Anticancer/AntiviralPreclinicalEZH2/SAH hydrolaseEpigenetic modulation
c-Met InhibitorsAnticancer (Kinase inhibitor)Various stagesc-Met tyrosine kinaseHigh selectivity achieved

Modern synthetic advancements, particularly tandem nucleophilic aromatic substitution-reduction-cyclization methodologies, have dramatically improved synthetic access to this pharmacophore. Contemporary routes achieve yields exceeding 85% in water-isopropanol systems, enabling efficient generation of diverse derivatives for screening campaigns [10]. This synthetic accessibility, coupled with the scaffold's proven therapeutic relevance across multiple target classes, solidifies its status as a privileged structure in contemporary medicinal chemistry.

Role in Multi-Target Therapeutic Strategies

The structural versatility of 1-methyl-1H-imidazo[4,5-c]pyridine enables its integration into polypharmacological approaches addressing complex disease pathways. Its capacity for extensive peripheral substitution allows simultaneous engagement of multiple therapeutic targets, offering advantages in combating resistance-prone conditions like oncology and infectious diseases.

In oncology applications, derivatives demonstrate concurrent inhibition of interconnected signaling pathways. Research highlights compounds exhibiting dual aurora kinase/tubulin polymerization inhibition, where the planar core intercalates into DNA while peripheral substituents engage tubulin's colchicine-binding site. This bifunctional activity overcomes compensatory pathway activation common in single-target anticancer agents [7]. Similarly, strategic functionalization at C-6 position yields compounds like VX-407 (structure undisclosed) that simultaneously inhibit c-MET and VEGFR2, blocking tumor angiogenesis and proliferation through coordinated kinase blockade [5].

Properties

CAS Number

5028-32-0

Product Name

1-methyl-1H-imidazo[4,5-c]pyridine

IUPAC Name

1-methylimidazo[4,5-c]pyridine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c1-10-5-9-6-4-8-3-2-7(6)10/h2-5H,1H3

InChI Key

WJEWGMQMZKWXFE-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C=CN=C2

Canonical SMILES

CN1C=NC2=C1C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.